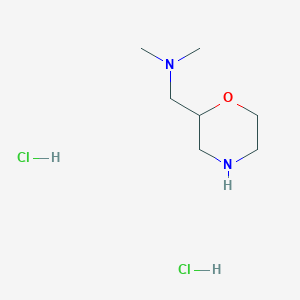

N,N-Dimethyl-1-(Morpholin-2-yl)methanamin Dihydrochlorid

Übersicht

Beschreibung

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H16N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in forming amines and other nitrogen-containing compounds. This capability makes it useful for synthesizing more complex molecules and derivatives.

Biochemical Assays

In biological research, this compound is employed in biochemical assays to study enzyme activities and interactions. Its role as a precursor for synthesizing biologically active molecules highlights its significance in drug discovery and development. Interaction studies suggest that it may influence neurotransmitter systems, potentially affecting serotonin and dopamine pathways, which are critical in pharmacological research.

Medicinal Chemistry

The compound is explored for potential therapeutic applications. It serves as a building block for developing new drugs, particularly those targeting potassium channels involved in cardiac arrhythmias. Research indicates that similar compounds can modulate ion channels, making this compound a candidate for further investigation in treating conditions like atrial fibrillation .

Industrial Applications

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is also utilized in various industrial applications:

- Catalysis : The presence of amine and morpholine groups suggests potential uses in catalysis, particularly in reactions requiring nucleophiles or basic conditions.

- Material Science : Its properties may lend themselves to applications in producing polymers or other materials that require specific chemical functionalities.

Case Study 1: Pharmacological Interactions

A study investigated the binding affinities of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride with various biological targets. The findings indicated that the compound could interact with neurotransmitter receptors, influencing their activity, which has implications for drug design targeting central nervous system disorders.

Case Study 2: Synthesis of Complex Molecules

Another research effort focused on utilizing this compound as a reagent to synthesize complex nitrogen-containing heterocycles. The study demonstrated successful reactions leading to novel compounds with potential biological activities, showcasing the utility of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride in expanding the chemical library for drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride typically involves the reaction of morpholine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

- The intermediate compound is then reacted with dimethylamine to produce N,N-Dimethyl-1-(morpholin-2-yl)methanamine.

- The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound .

Morpholine: reacts with in the presence of a catalyst to form an intermediate compound.

Industrial Production Methods: Industrial production of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context .

Vergleich Mit ähnlichen Verbindungen

- N,N-Dimethyl-1-(morpholin-2-yl)methanamine

- N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride

- 2-Morpholinemethanamine, N,N-dimethyl-, hydrochloride (1:2)

Uniqueness: N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is unique due to its dihydrochloride form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in various chemical and biological applications where solubility and stability are critical .

Biologische Aktivität

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride (DMAEM·2HCl) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.

DMAEM·2HCl has the molecular formula and a molecular weight of approximately 144.21 g/mol. The compound features a morpholine ring, which contributes to its unique reactivity and solubility characteristics. The presence of the dimethylamino group enhances its potential interactions with biological targets, making it a candidate for drug development and other applications.

The biological activity of DMAEM·2HCl is largely attributed to its ability to interact with specific molecular targets within biological systems. As a ligand, it can bind to various receptors and enzymes, modulating their activity. This interaction can lead to significant biochemical and physiological effects, depending on the context in which it is used .

Pharmacological Potential

Research indicates that DMAEM·2HCl may exhibit various pharmacological activities:

- Antimicrobial Activity : Some studies suggest that compounds similar to DMAEM have shown antibacterial properties, potentially making them useful in treating infections .

- Cytotoxicity : Preliminary studies have indicated that DMAEM may influence cell proliferation and induce apoptosis in cancer cell lines, although specific data on DMAEM·2HCl is limited .

- Neuropharmacological Effects : Given its structure, there is potential for DMAEM to interact with neurotransmitter systems, although detailed studies are still required to elucidate these effects.

Synthesis Methods

DMAEM·2HCl can be synthesized through various methods, including:

- Alkylation Reactions : Using morpholine derivatives as starting materials.

- Reduction Reactions : Converting suitable precursors into DMAEM through reduction processes.

- Substitution Reactions : Employing nucleophilic substitution techniques to introduce the dimethylamino group into the morpholine structure.

Case Studies and Research Findings

While specific case studies involving DMAEM·2HCl are scarce, related compounds have been investigated extensively. For instance:

- A study on similar morpholine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that structural modifications can lead to enhanced biological activity .

- Research has shown that morpholine-containing compounds can serve as effective intermediates in drug synthesis, highlighting their importance in pharmaceutical applications .

Comparative Analysis

To better understand the potential of DMAEM·2HCl, a comparative analysis with similar compounds is useful:

| Compound Name | Biological Activity Potential | Structural Features |

|---|---|---|

| N,N-Dimethyl-1-(morpholin-3-yl)methanamine | Moderate | Morpholine ring with dimethylamino group |

| N-Ethyl-2-morpholinoethanamine | Low | Ethyl group instead of methyl |

| (4-Methylmorpholin-2-yl)methanamine | High | Methyl substitution may enhance activity |

This table illustrates how structural variations can influence biological activity and pharmacological potential.

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-morpholin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7-5-8-3-4-10-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXLKNKRYBJJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNCCO1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562629 | |

| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122894-40-0 | |

| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.